molecular formula C15H14O3 B1350865 2-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 350693-45-7

2-[(3-Methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1350865
CAS No.: 350693-45-7
M. Wt: 242.27 g/mol
InChI Key: WPCZKSLEFCXSBX-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is commonly used in various research applications due to its unique chemical properties.

Scientific Research Applications

2-[(3-Methoxybenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Preparation Methods

The synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

2-[(3-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(3-Methoxybenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZKSLEFCXSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397325
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350693-45-7
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-[(3-Methoxybenzyl)oxy]benzaldehyde exert its anti-cancer effects?

A: Research suggests that this compound exhibits anti-cancer activity through multiple mechanisms. [, ] In leukemia cells, it has been shown to:

  • Inhibit cell proliferation: The compound suppresses the rapid growth and division of leukemia cells. [, ]
  • Induce cell cycle arrest: this compound promotes G2/M phase arrest, a critical checkpoint in the cell cycle, preventing further cell division. [, ]
  • Trigger apoptosis: The compound activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, ultimately leading to programmed cell death. This is evidenced by increased caspase activity, DNA fragmentation, and changes in Bcl-2 family protein expression. []

Q2: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A: While the provided research focuses specifically on this compound, a study exploring benzyloxybenzaldehyde derivatives identified structural features important for activity against HL-60 leukemia cells. [] The presence of a benzyloxy group at the ortho position of benzaldehyde appears crucial. Additionally, substitutions on the benzyloxy ring, such as a methoxy group at the meta position, contribute to increased potency. [] These findings suggest that further SAR studies could optimize the compound's structure for enhanced activity and selectivity.

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